molecular formula C18H22N2OS B3820494 N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B3820494
M. Wt: 314.4 g/mol
InChI Key: SITCSIHGZKMKPR-UHFFFAOYSA-N
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Description

N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, also known as ML239, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has a molecular weight of 365.5 g/mol.

Mechanism of Action

The mechanism of action of N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins, which is a process that is essential for the proper functioning of many cellular processes. By inhibiting NMT, N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the normal functioning of cancer cells. In addition, N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is its potent antiproliferative activity against a variety of cancer cell lines. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action, which will provide insights into its therapeutic potential and may lead to the development of more potent and selective inhibitors of NMT. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, the development of more efficient and cost-effective synthesis methods for N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide will facilitate its use in large-scale studies and clinical trials.

Scientific Research Applications

N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent antiproliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.

properties

IUPAC Name

N-(2-methylpropyl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14(2)12-20(13-16-6-4-5-11-19-16)18(21)15-7-9-17(22-3)10-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITCSIHGZKMKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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